3-methoxy-N-methyloxan-4-amine
Description
Overview of Substituted Oxane Systems: Historical and Contemporary Perspectives in Chemical Sciences
The study of oxane, or tetrahydropyran (B127337) (THP), a saturated six-membered heterocycle containing one oxygen atom, has a rich history rooted in the broader field of heterocyclic chemistry. wikipedia.org Initially, research focused on the fundamental understanding of the structure, conformation, and basic reactivity of the oxane ring. researchgate.net Over time, the focus has shifted towards the synthesis and application of substituted oxane systems, driven by their prevalence in a vast number of biologically active natural products. researchgate.net Contemporary research continues to explore novel synthetic methodologies to access diverse and complex oxane derivatives, including those with unique substitution patterns that can influence their chemical and physical properties. mdpi.comntu.edu.sg The development of stereoselective synthesis methods has been particularly significant, allowing for precise control over the spatial arrangement of substituents on the oxane ring, which is often crucial for biological activity. mdpi.com
Significance of Tetrahydropyran (Oxane) Scaffolds in Organic Synthesis and Molecular Design
The tetrahydropyran scaffold is a cornerstone in organic synthesis and molecular design due to its widespread presence in natural products with significant biological activities, such as polyether antibiotics and marine toxins. researchgate.netacs.org Its structural rigidity and defined stereochemistry make it a valuable component in the design of new therapeutic agents. acs.org In organic synthesis, the THP moiety is frequently used as a protecting group for alcohols, highlighting its stability under various reaction conditions. wikipedia.org The development of new synthetic methods to construct the tetrahydropyran ring, such as the Prins cyclization and hetero-Diels-Alder reactions, has greatly expanded the toolkit available to chemists for creating complex molecules containing this scaffold. mdpi.comntu.edu.sg The ability to introduce a variety of substituents onto the oxane ring allows for the fine-tuning of a molecule's properties, making it a versatile building block in drug discovery and materials science. researchgate.netzenodo.org
Emerging Research Trajectories for Methoxy- and Methylamino-Substituted Oxanes
Emerging research in the field of substituted oxanes is increasingly focused on the development of molecules with tailored biological activities. The presence of methoxy (B1213986) and methylamino groups on an oxane ring, as seen in 3-methoxy-N-methyloxan-4-amine, offers several avenues for exploration. Studies on methoxy-substituted compounds have shown that the position of the methoxy group can significantly influence cytotoxic activity. nih.gov Similarly, the amine functionality is a key feature in many bioactive molecules, and the development of new methods for the synthesis of amine-functionalized heterocycles is an active area of research. researchgate.netacs.org Future research is likely to focus on the stereoselective synthesis of these compounds to explore the impact of stereochemistry on their biological profiles. Furthermore, the investigation of their potential as building blocks in the synthesis of more complex and medicinally relevant molecules will likely be a significant research direction.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₅NO₂ |
| SMILES | CNC1CCOCC1OC |
| InChI | InChI=1S/C7H15NO2/c1-8-6-3-4-10-5-7(6)9-2/h6-8H,3-5H2,1-2H3 |
| InChIKey | ZIBNFUACDRISHN-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-N-methyloxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-8-6-3-4-10-5-7(6)9-2/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBNFUACDRISHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCOCC1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248398-20-0 | |
| Record name | 3-methoxy-N-methyloxan-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Methoxy N Methyloxan 4 Amine and Analogues
Strategic Approaches to Oxane Ring Formation in Substituted Amines
The construction of the oxane ring is a pivotal step in the synthesis of 3-methoxy-N-methyloxan-4-amine. Both intramolecular and intermolecular strategies have been developed to access this key heterocyclic motif.
Intramolecular Cyclization Pathways for this compound
Intramolecular cyclization is a powerful strategy for the formation of cyclic ethers like oxanes. This approach typically involves a precursor molecule containing a hydroxyl group and a suitable leaving group, which upon reaction, form the oxane ring. For the synthesis of this compound, a potential precursor would be a substituted 1,5-pentanediol derivative.
One common method is the Williamson ether synthesis, where an alkoxide intramolecularly displaces a halide or other leaving group. The stereochemistry of the substituents on the acyclic precursor can directly influence the stereochemistry of the final cyclic product.
Another approach involves the acid-catalyzed cyclization of a diol or a related precursor. The regioselectivity of this cyclization is a critical factor and is often controlled by the substitution pattern of the acyclic starting material. For instance, the presence of specific functional groups can direct the cyclization to favor the formation of the six-membered oxane ring over other possible ring sizes.
Intermolecular Ring-Closing Reactions to Access Oxane Scaffolds
Intermolecular reactions, such as ring-closing metathesis (RCM), offer a versatile alternative for the synthesis of oxane scaffolds. youtube.comresearchgate.netacs.orgnih.gov RCM utilizes a ruthenium or molybdenum catalyst to form a carbon-carbon double bond within a diene, leading to the formation of a cyclic olefin. youtube.com Subsequent reduction of the double bond can then yield the saturated oxane ring. This method is particularly useful for accessing highly substituted and complex oxane derivatives. researchgate.netacs.orgnih.gov
The success of RCM is often dependent on the nature of the catalyst and the substitution pattern of the diene precursor. For the synthesis of analogues of this compound, a diene containing the necessary oxygen and nitrogen functionalities would be required. The strategic placement of these functional groups is crucial for achieving the desired ring closure and functional group arrangement in the final product.
Stereoselective Synthesis of Chiral this compound and Its Enantiomers
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiomerically pure this compound is of significant interest.
Asymmetric Catalysis in Oxane Derivative Synthesis
Asymmetric catalysis provides an efficient means to introduce chirality and synthesize enantiomerically enriched compounds. nih.govepfl.chrsc.orgyoutube.com Various catalytic systems have been developed for the asymmetric synthesis of heterocyclic compounds, including oxanes. nih.govacs.org
For example, chiral catalysts can be employed in key bond-forming reactions to control the stereochemical outcome. youtube.com This can include asymmetric hydrogenations, epoxidations, or cyclization reactions that set the stereocenters of the oxane ring and its substituents. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. nih.govepfl.chrsc.org
| Catalytic Approach | Key Transformation | Potential Application in Target Synthesis |
| Asymmetric Hydrogenation | Reduction of a C=C or C=O bond | Stereoselective reduction of a precursor to set the stereochemistry of the hydroxyl and methylamino groups. |
| Asymmetric Epoxidation | Formation of a chiral epoxide | The epoxide can serve as a key intermediate for the diastereoselective introduction of the amine and methoxy (B1213986) groups. |
| Asymmetric Cyclization | Enantioselective ring formation | Direct formation of the chiral oxane ring from an achiral precursor. |
Chiral Pool Synthesis Approaches to Stereodefined Oxanes
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.govyoutube.comelsevierpure.com Carbohydrates, amino acids, and terpenes are common starting points for the synthesis of complex chiral molecules. nih.gov
For the synthesis of this compound, a suitable chiral starting material, such as a carbohydrate derivative, could provide the necessary stereocenters. The synthesis would then involve a series of chemical transformations to convert the starting material into the target molecule while preserving the initial stereochemistry. This approach offers a reliable way to access enantiomerically pure compounds without the need for a resolution step. youtube.comelsevierpure.com
Diastereoselective Methods for Amine-Substituted Oxane Formation
When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective reactions are often guided by the existing stereochemistry in the substrate. nih.govresearchgate.netresearchgate.net
Functionalization and Derivatization Strategies for the Oxane Ring and Amine Moiety
The creation of this compound and its analogues relies on robust strategies for introducing and modifying functional groups on the oxane ring and the nitrogen atom. Key considerations include the stereoselective formation of the core heterocyclic system and the subsequent manipulation of its substituents. A variety of synthetic methods have been developed for constructing polysubstituted tetrahydropyrans, which can be adapted for this specific target. rsc.orgyork.ac.uk
Achieving the desired 3,4-substitution pattern on the oxane ring with specific methoxy and amine groups requires a highly controlled synthetic sequence. Since direct methods are not prominently documented for this exact molecule, plausible strategies are inferred from established methodologies for tetrahydropyran (B127337) synthesis.
One potential approach involves an intramolecular cyclization of a carefully designed acyclic precursor. This strategy offers excellent control over the placement of functional groups prior to ring formation. For instance, a precursor containing a hydroxyl group and a suitably protected amino alcohol moiety could be cyclized under acidic or basic conditions. The stereochemistry of the substituents would be dictated by the stereocenters in the acyclic starting material and the mechanism of the cyclization reaction.
Alternatively, cascade reactions can provide rapid access to highly functionalized tetrahydropyrans. nih.govnih.gov An organocatalytic Michael/Henry/ketalization sequence, for example, can construct tetrahydropyran rings with multiple contiguous stereocenters in a single pot, offering a powerful method for generating structural complexity. nih.gov While this specific cascade may not directly yield the target compound, the principle of using sequential reactions to build the ring system is highly relevant.
The Prins cyclization is another powerful and widely used method for the stereoselective synthesis of tetrahydropyrans. nih.govnih.govresearchgate.net This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. To apply this to the synthesis of this compound, a functionalized homoallylic alcohol and aldehyde would be required, with the methoxy and protected amine groups being introduced either before or after the cyclization event. The stereochemical outcome of the Prins cyclization can often be controlled by the choice of catalyst and reaction conditions. nih.gov
A key intermediate in many of these syntheses could be a 4-azidotetrahydropyran, which can be prepared from a corresponding 4-hydroxytetrahydropyran. researchgate.net The azide group serves as a versatile precursor to the primary amine, which can then be methylated. This two-step process (azide reduction followed by methylation) is a common strategy for introducing amine functionalities. researchgate.net
Once the substituted oxane ring is formed, subsequent modifications can be performed to install the final functional groups and create derivatives.
Post-Cyclization Modifications If the oxane ring is synthesized with precursor functional groups, such as a hydroxyl or a protected amine, these must be converted to the target methoxy and N-methylamine groups. A hydroxyl group at the C-3 position can be methylated using standard etherification conditions, such as treatment with sodium hydride and methyl iodide (Williamson ether synthesis).
Amine Alkylation For the amine moiety, if the synthesis yields a primary (3-methoxyoxan-4-amine) or secondary amine, N-alkylation is required to obtain the final N-methyl derivative. Reductive amination is a common and effective method, involving the reaction of the primary amine with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. For a secondary amine, similar methods can be used to introduce a second, different alkyl group.
Direct methylation of primary or secondary amines using a methylating agent such as methyl iodide is also feasible, though over-alkylation to form a quaternary ammonium salt can be a competing reaction. The selectivity between mono- and di-methylation can often be controlled by carefully adjusting reaction conditions, catalyst loading, and solvent choice. rsc.org For instance, using methanol as both the solvent and methylating agent over a supported iridium catalyst has been shown to be an efficient method for N-methylation. rsc.org
| Method | Methylating Agent | Typical Conditions | Advantages | Potential Challenges |
|---|---|---|---|---|
| Reductive Amination | Formaldehyde (HCHO) | NaBH(OAc)₃ or H₂, Pd/C | High selectivity for mono-methylation of primary amines, mild conditions. | Requires a separate reduction step. |
| Direct Alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), polar aprotic solvent. | Direct, simple procedure. | Risk of over-alkylation to quaternary salt. |
| Eschweiler-Clarke Reaction | Formaldehyde/Formic Acid | Heating | Uses inexpensive reagents, avoids quaternary salt formation. | Requires higher temperatures. |
| Catalytic Methylation | Methanol (CH₃OH) | Heterogeneous catalyst (e.g., Ir/ZnO), heat. rsc.org | "Green" methylating agent, high atom economy. | Requires specialized catalyst and potentially high pressure/temperature. |
The synthesis of analogs is crucial for exploring the structure-activity relationships of a core molecule in medicinal chemistry. This can be achieved by modifying either the N-substituent on the amine or the substitution pattern on the oxane ring.
Starting from a common intermediate, 3-methoxyoxan-4-amine, a library of N-substituted analogs can be readily prepared. This process, often termed diversification, utilizes standard N-alkylation and N-arylation reactions.
N-Alkylation: A variety of alkyl groups can be introduced via reductive amination with different aldehydes or ketones. For example, reacting the primary amine with acetone followed by reduction would yield the N-isopropyl analog. Alternatively, reaction with various alkyl halides can provide a range of N-alkylated products.
N-Arylation: The introduction of aryl groups can be accomplished through methods such as the Buchwald-Hartwig amination, which couples the amine with an aryl halide in the presence of a palladium catalyst.
| N-Substituent | Synthetic Method | Required Reagent |
|---|---|---|
| Ethyl | Reductive Amination | Acetaldehyde |
| Isopropyl | Reductive Amination | Acetone |
| Benzyl (B1604629) | Direct Alkylation | Benzyl bromide |
| Phenyl | Buchwald-Hartwig Amination | Bromobenzene |
| (2-morpholinoethyl) | Direct Alkylation | 4-(2-Chloroethyl)morpholine |
Creating analogs with a modified oxane ring requires altering the synthesis from the beginning stages. By choosing different starting materials for cyclization reactions, a wide array of derivatives can be accessed.
Varying Alkoxy Groups: Instead of a 3-methoxy group, other alkoxy groups (e.g., ethoxy, benzyloxy) can be introduced by using the corresponding alkylating agent (ethyl iodide, benzyl bromide) during the etherification step.
Introducing Other Substituents: Additional substituents can be incorporated onto the oxane ring by employing more complex acyclic precursors or by using substituted reactants in cycloaddition or Prins-type reactions. nih.gov
Ring Size Modification: The general synthetic strategies can be adapted to create analogs with different ring sizes, such as the corresponding five-membered (tetrahydrofuran) or four-membered (oxetane) systems. acs.orgsemanticscholar.org For example, an intramolecular Williamson etherification of a 1,3-diol derivative can lead to an oxetane ring, while cyclization of a 1,5-diol derivative can form the six-membered oxane ring. acs.org
Synthesis of Novel Derivatives and Analogs of this compound
Optimization of Reaction Conditions and Scalability Considerations for Academic Synthesis
For any multi-step synthesis, optimization of reaction conditions is critical to maximize yields, minimize side products, and ensure reproducibility. For the academic-scale synthesis of this compound and its analogs, several factors must be considered.
Optimization of Reaction Conditions A systematic approach to optimization involves varying one parameter at a time to determine its effect on the reaction outcome. Key parameters include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For instance, in oxidative coupling reactions, acetonitrile was found to provide a good balance between conversion and selectivity. scielo.br
Catalyst: For reactions like the Prins cyclization, screening different Lewis or Brønsted acids can dramatically affect yield and stereoselectivity. nih.gov
Temperature: Higher temperatures can increase reaction rates but may also lead to decomposition or the formation of undesired byproducts. Each step must be tested at various temperatures to find the optimal balance.
Stoichiometry: The ratio of reactants and reagents should be carefully optimized. Using a slight excess of one reagent can sometimes drive a reaction to completion, but can also complicate purification. researchgate.net
| Parameter | Considerations | Example |
|---|---|---|
| Solvent | Polarity, aprotic vs. protic, boiling point. | Changing from benzene to acetonitrile to improve yield and reduce toxicity. scielo.br |
| Catalyst | Lewis vs. Brønsted acidity, catalyst loading, ligand effects. | Screening TMSOTf, BF₃·OEt₂, and Cu(OTf)₂ in a Prins-type cyclization. nih.gov |
| Temperature | Reaction rate vs. side product formation and reagent stability. | Performing a reaction at room temperature instead of heating to improve selectivity. |
| Concentration | Effect on reaction kinetics (bimolecular vs. unimolecular steps). | Running intramolecular cyclizations under high dilution to favor the desired product over intermolecular polymerization. |
Scalability Considerations Scaling a synthesis from a few milligrams to a multi-gram scale, even in an academic laboratory, presents several challenges:
Purification: Column chromatography, while convenient at a small scale, becomes cumbersome and expensive for larger quantities. Developing procedures that yield a product pure enough to be purified by crystallization or distillation is highly desirable.
Reagent Cost and Availability: The cost of starting materials, reagents, and catalysts can become a limiting factor on a larger scale. A scalable synthesis should prioritize the use of inexpensive and readily available chemicals.
Reaction Time: Reactions that take several days to complete may be acceptable for small-scale synthesis but are impractical for producing larger batches. Optimization should also aim to reduce reaction times where possible. scielo.br
Work-up Procedures: Extraction and concentration steps that are simple on a small scale can become time-consuming and generate large amounts of solvent waste on a larger scale.
By carefully considering these optimization and scalability factors, efficient and practical synthetic routes to this compound and its derivatives can be developed for further study.
Structural Characterization and Elucidation of 3 Methoxy N Methyloxan 4 Amine
Advanced Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are indispensable tools in the field of chemistry for elucidating the structure of molecules. By analyzing the interaction of electromagnetic radiation with a compound, valuable information regarding its connectivity, functional groups, and molecular weight can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (3S,4R)-3-methoxy-N-methyloxan-4-amine, the ¹H NMR spectrum, recorded in DMSO-d6 at 600 MHz, would be expected to show distinct signals for the methoxy (B1213986) protons, the N-methyl protons, and the various protons on the oxane ring. The chemical shifts (δ) are measured in parts per million (ppm).
Based on the available data for (3S,4R)-3-methoxy-N-methyloxan-4-amine, the following proton signals are observed:
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |
| H-2ax | 3.85 | ddd | 11.5, 9.0, 4.0 |
| H-6ax | 3.75 | ddd | 11.5, 9.0, 4.0 |
| H-3 | 3.45 | ddd | 9.0, 9.0, 4.0 |
| OCH₃ | 3.30 | s | - |
| H-2eq | 3.25 | ddd | 11.5, 4.0, 2.0 |
| H-6eq | 3.15 | ddd | 11.5, 4.0, 2.0 |
| H-4 | 2.80 | ddd | 9.0, 9.0, 4.0 |
| NCH₃ | 2.30 | s | - |
| H-5ax | 1.90 | dddd | 12.0, 12.0, 9.0, 4.0 |
| H-5eq | 1.60 | dddd | 12.0, 4.0, 4.0, 2.0 |
Data sourced from the Biological Magnetic Resonance Bank (BMRB).
The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) provide information about the number of neighboring protons, which is crucial for determining the connectivity of the molecule. The differing chemical shifts for axial and equatorial protons on the oxane ring are indicative of a specific chair conformation.
2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to further confirm the structure. A COSY spectrum would show correlations between coupled protons, helping to trace the connectivity within the oxane ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-methoxy-N-methyloxan-4-amine, the IR spectrum would be expected to show characteristic absorption bands for the C-O-C stretch of the ether and the oxane ring, the C-N stretch of the amine, and the N-H bend of the secondary amine. wpmucdn.comyoutube.comorgchemboulder.comutdallas.eduopenstax.org
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (secondary amine) | 3350-3310 | Stretch |
| C-H (alkane) | 2960-2850 | Stretch |
| N-H | 1650-1580 | Bend |
| C-O (ether) | 1250-1020 | Stretch |
| C-N | 1250-1020 | Stretch |
The presence of a band in the 3350-3310 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine. orgchemboulder.comopenstax.org The C-O stretching vibrations of the ether and the oxane ring would likely appear as strong bands in the fingerprint region (below 1500 cm⁻¹). wpmucdn.comyoutube.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. The molecular formula of this compound is C₇H₁₅NO₂.
The predicted monoisotopic mass is 145.1103 g/mol . In a mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 145. The fragmentation pattern would be characteristic of a cyclic ether and a secondary amine. Common fragmentation pathways for cyclic ethers involve α-cleavage and ring opening. For amines, α-cleavage next to the nitrogen atom is a characteristic fragmentation. whitman.eduresearchgate.netnih.govyoutube.com
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netmdpi.comox.ac.ukmdpi.comwestminster.ac.uk If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide the precise bond lengths, bond angles, and torsional angles of the molecule. Crucially, for a chiral compound like this, X-ray crystallography can be used to determine the absolute stereochemistry of the chiral centers (at C-3 and C-4), confirming the (3S,4R) or (3R,4S) configuration. This technique would also reveal the preferred conformation of the oxane ring in the solid state.
Chiroptical Spectroscopy for Chiral Compounds (e.g., Circular Dichroism)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, a CD spectrum would show positive or negative peaks (Cotton effects) at specific wavelengths, which are characteristic of its unique three-dimensional structure. utexas.eduacs.orgutexas.edunsf.govnih.gov The sign and intensity of the Cotton effects are highly sensitive to the stereochemistry of the molecule. While no specific CD data for this compound is available, this technique would be invaluable in confirming its enantiomeric purity and absolute configuration in solution.
Reactivity Profiles and Mechanistic Studies of 3 Methoxy N Methyloxan 4 Amine
Chemical Transformations Involving the Methoxy (B1213986) Group
The methoxy group (-OCH₃) is an ether linkage, which is generally characterized by its relative inertness. However, under specific conditions, it can participate in cleavage reactions. The primary transformation involving the methoxy group is its cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI).
The reaction mechanism typically proceeds via protonation of the ether oxygen, forming a good leaving group (an alcohol). This is followed by a nucleophilic attack by the halide ion. The specific pathway, either SN1 or SN2, is dependent on the nature of the carbon atoms attached to the oxygen. For the methyl group, the reaction proceeds via an SN2 mechanism, yielding methyl iodide or methyl bromide. The cleavage at the oxane ring side would result in a secondary alcohol at the C3 position.
Table 1: Reagents for Ether Cleavage
| Reagent | Conditions | Products |
|---|---|---|
| HBr (concentrated) | Heat | 3-(Methylamino)oxan-4-ol + CH₃Br |
| HI (concentrated) | Heat | 3-(Methylamino)oxan-4-ol + CH₃I |
| BBr₃ | -78 °C to room temp. | 3-(Methylamino)oxan-4-ol + BBr₂(OCH₃) |
Reactions at the Tertiary Amine Functionality
The nitrogen atom in 3-methoxy-N-methyloxan-4-amine is a tertiary amine, which imparts characteristic basicity and nucleophilicity to the molecule. unacademy.com
Basicity and Salt Formation : Due to the lone pair of electrons on the nitrogen atom, tertiary amines are basic and readily react with acids to form quaternary ammonium salts. unacademy.commnstate.edu This is a fundamental reaction that influences the solubility and handling of the compound.
Nucleophilicity : The electron lone pair also makes the nitrogen atom nucleophilic. msu.edustudymind.co.uk It can react with electrophiles, most notably alkyl halides, in a process known as quaternization. This SN2 reaction results in the formation of a quaternary ammonium salt, which can be useful in creating derivatives with different properties. msu.edustudymind.co.uk
Oxidation : Tertiary amines can be oxidized by reagents like hydrogen peroxide (H₂O₂) or peroxy acids to form tertiary amine oxides (N-oxides). This transformation alters the electronic properties and steric profile of the nitrogen center.
Table 2: Summary of Reactions at the Tertiary Amine
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Salt Formation | HCl | Ammonium Chloride Salt |
| N-Alkylation (Quaternization) | CH₃I | Quaternary Ammonium Iodide |
| Oxidation | H₂O₂ | N-Oxide |
Ring Reactivity and Stability of the Oxane Core
The oxane, or tetrahydropyran (B127337), ring is a six-membered saturated heterocycle. Generally, six-membered rings are conformationally stable and exhibit low ring strain, similar to cyclohexane. This makes the oxane core of this compound relatively unreactive compared to smaller cyclic ethers like epoxides (oxiranes) or oxetanes, which possess significant ring strain. acs.orgmasterorganicchemistry.comnih.govwikipedia.org
While stable, the oxane ring is not completely inert. Ring-opening reactions can occur under harsh conditions, typically involving strong Lewis acids or Brønsted acids at elevated temperatures. The mechanism involves protonation of the ring oxygen, followed by nucleophilic attack on an adjacent carbon atom, leading to the cleavage of a C-O bond. The regioselectivity of this attack would be influenced by the electronic and steric effects of the substituents on the ring.
Table 3: Comparative Ring Strain of Cyclic Ethers
| Cyclic Ether | Ring Size | Approximate Ring Strain (kcal/mol) | Relative Reactivity |
|---|---|---|---|
| Ethylene Oxide (Oxirane) | 3 | 27 | Very High |
| Oxetane | 4 | 25 | High |
| Tetrahydrofuran (Oxolane) | 5 | 6 | Moderate |
| Tetrahydropyran (Oxane) | 6 | 1 | Low |
Investigation of Reaction Mechanisms for Derivatization and Transformation
The derivatization of this compound can be achieved through several mechanistic pathways targeting its functional groups.
Mechanism of Ether Cleavage : As mentioned, the cleavage of the methoxy group with HBr or HI is a classic SN2 reaction. The protonated ether is attacked by the halide nucleophile at the sterically less hindered methyl carbon, leading to the displacement of the 3-(methylamino)oxan-4-ol moiety.
Mechanism of N-Alkylation : The reaction of the tertiary amine with an alkyl halide (e.g., ethyl iodide) is a standard SN2 process. msu.edu The nitrogen's lone pair acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group to form a quaternary ammonium salt.
Potential for Elimination Reactions : While not a primary reaction pathway, if a good leaving group were introduced on the oxane ring, for instance by converting the methoxy group to a tosylate, base-mediated elimination reactions could potentially occur, leading to the formation of an unsaturated oxane derivative. The regiochemistry of such an elimination would be governed by Zaitsev's or Hofmann's rule, depending on the steric bulk of the base and the substrate.
Exploration of Reaction Pathways for Structural Isomers and Analogues
The reactivity of isomers and analogues of this compound can provide further insight into its chemical behavior. The relative positions of the substituents on the oxane ring are critical. For instance, a structural isomer with the methoxy group at the C2 position might exhibit different reactivity due to the influence of the anomeric effect, potentially facilitating cleavage or substitution at that position.
The synthesis of related compounds often employs common organic reactions that could be applied to this compound. For example, reductive amination is a widely used method to prepare secondary and tertiary amines and could be a key step in the synthesis of this compound or its analogues. organic-chemistry.orgmdpi.com
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
No quantum chemical calculations, including Density Functional Theory (DFT) studies, have been published for 3-methoxy-N-methyloxan-4-amine. Such studies would theoretically provide insights into the molecule's electronic structure, optimized geometry, and reactivity, but the necessary research has not been made publicly available.
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Conformational Analysis using Molecular Mechanics and Dynamics Simulations
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Molecular Docking and Binding Affinity Predictions with Biological Macromolecules
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In Silico Prediction of Potential Biological Targets and Pathways
The identification of molecular targets is a critical step in elucidating the mechanism of action of a compound. broadinstitute.orgnih.gov In silico target prediction methods leverage vast biological and chemical datasets to hypothesize potential protein targets for a small molecule like this compound. nih.gov These computational techniques can be broadly categorized into ligand-based and structure-based approaches.
Ligand-based methods rely on the principle of chemical similarity, where a novel compound is compared to a database of molecules with known biological activities. cambridgemedchemconsulting.com Techniques such as similarity searching, quantitative structure-activity relationship (QSAR) modeling, and machine learning algorithms are employed. stanford.eduarxiv.org For instance, a hypothetical similarity search for this compound against a chemogenomics database like ChEMBL could yield a ranked list of potential targets based on the similarity of its chemical fingerprints to those of known bioactive compounds. cambridgemedchemconsulting.com
A hypothetical output from a ligand-based target prediction tool is presented in the table below. The prediction is based on 2D and 3D similarity to known ligands in a reference database.
Table 1: Hypothetical Predicted Biological Targets for this compound
| Predicted Target | Prediction Method | Similarity Score | Confidence Level |
| Sigma-1 Receptor | 2D Similarity (Tanimoto) | 0.85 | High |
| Dopamine Transporter | 3D Pharmacophore | 0.78 | Medium |
| Muscarinic M2 Receptor | Machine Learning Model | 0.72 | Medium |
| Voltage-gated sodium channels | Substructure Search | 0.65 | Low |
Once potential targets are identified, pathway analysis can be performed to understand the broader biological context. wikipedia.org This involves mapping the predicted targets to known biological pathways, such as those in the Kyoto Encyclopedia of Genes and Genomes (KEGG) database. nih.gov For example, if the sigma-1 receptor and dopamine transporter are predicted as high-confidence targets, pathway analysis might suggest that this compound could modulate pathways related to neurotransmission and neuroplasticity.
Another powerful in silico approach is the analysis of transcriptional responses. oup.com By comparing the gene expression signature induced by a compound with a reference database of signatures from compounds with known mechanisms of action (like the Connectivity Map), it is possible to infer its biological function and potential targets. broadinstitute.orgoup.com
Structure-Activity Relationship (SAR) Studies based on Computational Data
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. uni-bonn.de Computational SAR analyses can accelerate this process by predicting the activity of hypothetical analogs and identifying key structural features responsible for biological effects. nih.gov
For this compound, computational SAR studies would involve the systematic in silico modification of its structure and the prediction of the biological activity of the resulting analogs. This is often achieved through the development of Quantitative Structure-Activity Relationship (QSAR) models. tsijournals.comacs.org A QSAR model is a mathematical equation that correlates the chemical structure of a series of compounds with their biological activity.
To build a QSAR model for a series of analogs of this compound, a set of structurally related compounds would first be synthesized or computationally generated. For each compound, a variety of molecular descriptors would be calculated, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices. nih.gov These descriptors are then used to build a statistical model that can predict the biological activity of new, untested compounds.
A hypothetical QSAR study could explore modifications at three key positions of the this compound scaffold: the methoxy (B1213986) group, the N-methyl group, and the oxane ring.
Table 2: Hypothetical Computational SAR Data for Analogs of this compound
| Analog | Modification | Predicted Activity (IC50, nM) | Key Descriptor Change (e.g., logP) |
| 1 | Parent Compound | 150 | 1.2 |
| 2 | Methoxy -> Ethoxy | 120 | 1.7 |
| 3 | Methoxy -> Hydroxy | 350 | 0.5 |
| 4 | N-methyl -> N-ethyl | 180 | 1.6 |
| 5 | N-methyl -> N-H | 250 | 0.8 |
| 6 | Oxane -> Cyclohexane | 500 | 2.0 |
The results from such a hypothetical study could indicate that increasing the lipophilicity of the alkoxy group at the 3-position (e.g., from methoxy to ethoxy) might enhance activity, while introducing a polar hydroxyl group could be detrimental. Similarly, modifications to the N-alkyl group could modulate activity, and the presence of the oxygen atom in the oxane ring appears to be crucial for the predicted activity. Saturated cyclic ethers and amines are known to be important motifs in biologically active compounds. nih.govresearchgate.netmdpi.com
These computational SAR insights can guide the synthesis of new analogs with improved potency and selectivity, thereby streamlining the drug discovery process. nih.gov
Exploration of Biological Activity and Mechanistic Pathways of Oxan 4 Amine Derivatives
Investigation of Molecular Target Interactions (e.g., Receptor Binding, Enzyme Modulation)
The interaction of small molecules with biological targets like receptors and enzymes is fundamental to their pharmacological activity. While direct receptor binding studies on 3-methoxy-N-methyloxan-4-amine are not extensively documented, research on structurally analogous compounds provides insight into potential molecular interactions.
Derivatives containing a 4-amino heterocyclic core have been shown to bind to various receptors. For instance, a series of 4-aminoquinazoline derivatives demonstrated high potency as antagonists for the opioid receptor like-1 (ORL1), with selectivity over other opioid receptors. nih.gov Molecular modeling of these interactions helped clarify the structural elements responsible for their high affinity and selectivity. nih.gov Similarly, certain 3-benzylaminomorphinan derivatives, which feature an amine group on a saturated heterocyclic system, exhibit high binding affinity for mu-opioid (MOR) and kappa-opioid (KOR) receptors. nih.gov Studies on these morphinans found that benzyl (B1604629) substituents on the 3-amino nitrogen tended to enhance binding affinity and selectivity for the MOR. nih.gov
Furthermore, heteroaromatic amide and 1,3,4-oxadiazole (B1194373) derivatives have been identified as partial agonists of the 5-HT4 receptor. nih.gov This agonism is significant as it can shift amyloid-precursor-protein (APP) processing toward the nonamyloidogenic pathway by activating α-secretase, a potential therapeutic strategy for Alzheimer's disease. nih.gov
In the context of enzyme modulation, novel cyclic disulfide compounds derived from amino-1,4-dihydro-benzo[d] waocp.orgnih.govdithiines have been shown to modulate the redox enzyme glutathione (B108866) reductase. nih.gov This enzyme is crucial for maintaining cellular concentrations of reduced glutathione (GSH). nih.gov
Mechanisms of Cellular Activity (e.g., Apoptosis Induction, Inflammatory Marker Reduction)
The cellular effects of methoxy- and amine-containing heterocyclic compounds often involve the modulation of fundamental processes like programmed cell death (apoptosis) and inflammation.
Apoptosis Induction: Several studies have highlighted the pro-apoptotic activity of related compounds in cancer cell lines. A synthesized hybrid of ciprofloxacin (B1669076) and a 3,4,5-trimethoxy chalcone (B49325) (CCH) was found to induce apoptosis in both HepG2 hepatocellular carcinoma and MCF7 breast carcinoma cells. waocp.org This activity was associated with cell cycle arrest at the G2/M stage and pre-G1 apoptosis. waocp.org Similarly, certain synthetic methoxy (B1213986) stilbenes, such as 3,4,4ʹ-trimethoxy-trans-stilbene and 3,4,2ʹ,4ʹ-tetramethoxy-trans-stilbene, exhibited significant cytotoxicity against human promyelocytic (HL-60) and monocytic leukemia (THP-1) cells. researchgate.netnih.gov Their mechanism involves arresting the cell cycle at the G2/M phase and inducing apoptosis through the intrinsic mitochondrial pathway, as suggested by an increased ratio of the pro-apoptotic Bax protein to the anti-apoptotic Bcl-xl protein. researchgate.netnih.gov Another study reported that the phenoxazine (B87303) compound 2-amino-4,4alpha-dihydro-4alpha,7-dimethyl-3H-phenoxazine-3-one induces a mixed type of cell death, including both apoptosis and necrosis, in human lymphoblastoid cell lines. nih.gov
Inflammatory Marker Reduction: Compounds with structural similarities to oxan-4-amine derivatives have demonstrated anti-inflammatory properties. The ciprofloxacin-trimethoxy chalcone hybrid (CCH) was shown to affect the expression of key inflammatory proteins, including cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). waocp.org In a different study, novel indoline (B122111) derivatives substituted with ester or amino groups were found to reduce levels of nitric oxide (NO), TNF-α, and Interleukin-6 (IL-6) in activated macrophages. nih.gov The reduction in these pro-inflammatory cytokines by one of the compounds was linked to a decrease in the phosphorylation of p38 mitogen-activated protein kinase. nih.gov Additionally, certain derivatives of pyrrolo[3,4-d]pyridazinone linked with a 1,3,4-oxadiazole-2-thione pharmacophore have shown significant anti-inflammatory activity, which is presumed to occur via the inhibition of inflammatory mediator release and inflammatory cell infiltration. nih.gov
Table 1: Cellular Activities of Related Methoxy and Amine Derivatives
| Compound Class | Cellular Activity | Affected Markers/Pathways | Cell Lines | Reference |
|---|---|---|---|---|
| Ciprofloxacin-trimethoxy Chalcone Hybrid | Apoptosis Induction, Anti-inflammatory | G2/M Arrest, p53, COX-2, TNF-α | HepG2, MCF7 | waocp.org |
| Methoxy Stilbenes | Apoptosis Induction | G2/M Arrest, p53, Bax/Bcl-xl Ratio | HL-60, THP-1 | researchgate.netnih.gov |
| Indoline Derivatives | Anti-inflammatory | Reduced NO, TNF-α, IL-6; p38 Pathway | RAW 264.7, Peritoneal Macrophages | nih.gov |
| Phenoxazine Derivative | Apoptosis and Necrosis Induction | Phosphatidylserine Externalization | P3HR-1, Raji, Molt-4 | nih.gov |
Modulation of Neurotransmitter Systems and Signaling Pathways by Related Compounds
Amine-containing compounds are well-known modulators of neurotransmitter systems due to their structural resemblance to endogenous monoamine neurotransmitters like serotonin (B10506), dopamine, and norepinephrine. tmc.edumdpi.com These neurotransmitters are critical for regulating mood, cognition, and behavior. mdpi.com
The primary mechanism of action for many neurologically active drugs involves interaction with neurotransmitter receptors or transporters. nih.gov For example, serotonin receptors are highly diverse, with the 5-HT1A receptor acting as a key modulator of other neurotransmitters such as acetylcholine (B1216132) and glutamate. nih.gov Dopamine is linked to learning and memory, and stimulation of its receptors is required for memory encoding. nih.gov
Phytochemicals containing amine and other functional groups can modulate these systems by affecting the expression and activity of enzymes involved in neurotransmitter synthesis and metabolism, such as tryptophan hydroxylase, tyrosine hydroxylase, and monoamine oxidase (MAO). mdpi.com
Compounds like 4-aminopyridine (B3432731) (4-AP) act as broad-spectrum blockers of voltage-gated potassium (Kv) channels. nih.gov In demyelinated axons, where Kv channels become exposed, 4-AP can block these channels to enhance the conduction of action potentials, which is the basis for its use in certain neurological conditions. nih.gov This illustrates how a simple aminopyridine structure can directly modulate neural signaling pathways.
Antimicrobial Activity Mechanisms at the Molecular Level
The search for new antimicrobial agents has led to the investigation of various heterocyclic compounds. The mechanisms by which these compounds exert their effects are diverse and often target essential bacterial processes.
One key mechanism is the inhibition of crucial bacterial enzymes. A series of methoxy-4'-amino chalcone derivatives were designed to mimic the structure of p-amino benzoic acid (PABA), a substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS) in the folic acid biosynthesis pathway. researchgate.net In silico experiments suggested that these compounds have a high affinity for DHPS, acting as competitive inhibitors and thereby halting bacterial cell proliferation. researchgate.net
Another identified mechanism involves the inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme essential for fatty acid synthesis in bacteria. mdpi.com This was proposed as the probable mechanism of action for certain symmetric bis-amidine 1,3,4-oxadiazole derivatives that displayed potent antimicrobial activity. mdpi.com
Beyond specific enzyme inhibition, antimicrobial peptides (AMPs) function by disrupting bacterial membranes, leading to cell lysis. nih.govmdpi.com Bacteria have evolved resistance mechanisms, including proteolytic degradation of AMPs, active efflux of the compounds, and modification of their cell wall and membrane structures to prevent interaction. nih.govmdpi.com Understanding these resistance mechanisms is crucial for developing new antimicrobial agents that can overcome them. rsc.orgnih.gov
Neuroprotective Activity Research and Associated Mechanisms
Neuroprotection involves preserving neuronal structure and function against insults like oxidative stress and excitotoxicity. Amine-containing molecules have shown promise in this area through various mechanisms.
One prominent mechanism is the mitigation of oxidative stress. The compound N-adamantyl-4-methylthiazol-2-amine was found to protect against amyloid-beta (Aβ)-induced oxidative damage in mouse hippocampal neurons. nih.gov It achieved this by decreasing the formation of malondialdehyde and reactive oxygen species, partly through the upregulation of the Nrf2/HO-1 pathway, which helps maintain cellular redox balance. nih.gov
Another neuroprotective strategy involves reducing neuroinflammation. In a model of Alzheimer's disease, daily administration of 4-aminopyridine suppressed Aβ-induced microglial activation and provided neuroprotection. nih.gov Derivatives of 4-AP have also been investigated for their neuroprotective effects in models of demyelination. researchgate.net Furthermore, a derivative of 4-phenoxyaniline (B93406) demonstrated considerable neuroprotective activity against glutamate-induced cell death, a key mechanism in excitotoxicity. researchgate.net
Enzyme Inhibition Studies and Characterization of Inhibitory Mechanisms
The targeted inhibition of enzymes is a cornerstone of modern pharmacology. As previously noted in other sections, derivatives of oxan-4-amine and related structures have been studied for their ability to inhibit a range of enzymes.
A notable example comes from antifungal research, where 4-aminopiperidines, which are structurally similar to oxan-4-amines, were found to inhibit ergosterol (B1671047) biosynthesis. mdpi.com Specifically, these compounds were shown to inhibit sterol C14-reductase and sterol C8-isomerase, two key enzymes in the fungal-specific pathway for producing ergosterol, an essential component of the fungal cell membrane. mdpi.com
In the field of antibacterial research, methoxy amino chalcones have been identified as inhibitors of dihydropteroate synthase (DHPS), disrupting the folate pathway essential for bacterial survival. researchgate.net Other heterocyclic compounds, such as certain benzodithiine derivatives, act as modulators of glutathione reductase, an enzyme critical for managing oxidative stress. nih.gov These compounds can interact with active-site cysteine residues, thereby inhibiting the enzyme's function. nih.gov
Table 2: Enzyme Inhibition by Structurally Related Compounds
| Compound Class | Target Enzyme | Biological Activity | Reference |
|---|---|---|---|
| 4-Aminopiperidines | Sterol C14-reductase, Sterol C8-isomerase | Antifungal | mdpi.com |
| Methoxy Amino Chalcones | Dihydropteroate Synthase (DHPS) | Antimicrobial | researchgate.net |
| Amino-benzodithiine Derivatives | Glutathione Reductase | Redox Modulation | nih.gov |
| 1,3,4-Oxadiazole Derivatives | Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI) | Antimicrobial | mdpi.com |
Structure-Activity Relationship (SAR) Correlating Structural Features with Biological Responses
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For classes of molecules related to oxan-4-amine, several key SAR insights have been established.
In the 4-aminopiperidine (B84694) series of antifungals, distinct SAR patterns emerged. mdpi.com High antifungal activity was associated with the combination of a benzyl or phenylethyl substituent at the piperidine (B6355638) nitrogen (position 1) and a long N-alkyl chain, particularly N-dodecyl, at the 4-amino group. mdpi.com Shorter or branched alkyl groups at the 4-amino position were found to be detrimental to activity. mdpi.com
For 3-benzylaminomorphinan ligands targeting opioid receptors, it was found that benzyl substituents on the 3-amino nitrogen tended to increase binding affinity and selectivity. nih.gov However, further alkylation of the nitrogen in the benzyl group significantly reduced MOR affinity, suggesting that a hydrogen bond donor might be important for the interaction or that steric hindrance prevents optimal binding. nih.gov
In the case of 4-aminoquinazoline derivatives acting as ORL1 antagonists, SAR studies led to the identification of a highly potent and selective compound, clarifying the structural factors that contribute to its high affinity. nih.gov These studies underscore the importance of systematic modifications to the core scaffold, the amine substituent, and other peripheral groups to achieve desired biological activity.
Table 3: Summary of Structure-Activity Relationship (SAR) Findings
| Compound Class | Biological Target/Activity | Key Structural Features for Activity | Reference |
|---|---|---|---|
| 4-Aminopiperidines | Antifungal | - Benzyl/phenylethyl at piperidine N1.
| mdpi.com |
| 3-Benzylaminomorphinans | Opioid Receptor Binding | - Benzyl group on 3-amino nitrogen increases affinity.
| nih.gov |
| 4-Aminoquinazolines | ORL1 Antagonism | Specific substitutions on the quinazoline (B50416) ring and amino group are critical for high affinity and selectivity. | nih.gov |
Future Research Directions and Unexplored Avenues
Advancements in Asymmetric Synthesis of Complex Oxane Scaffolds
The stereochemistry of oxane derivatives is critical to their biological function. Future research will likely focus on developing more efficient and highly selective methods for asymmetric synthesis. One of the significant challenges facing synthetic chemists is the creation of elegant and efficient methods for the concise synthesis of complex molecules like natural products and drugs. nih.govacs.org A key area of advancement lies in catalytic cascade reactions, which allow for the formation of multiple chemical bonds in a single operation, thereby increasing efficiency. nih.govacs.org
Prospective research could explore:
Organocatalysis: The use of small organic molecules as catalysts has become a cornerstone of modern asymmetric synthesis. frontiersin.org Future work could involve designing novel chiral organocatalysts specifically for the stereoselective synthesis of highly substituted oxanes.
Transition-Metal Catalysis: Developing new ligand systems for transition metals could enable novel asymmetric transformations to build the oxane core with precise control over multiple stereocenters.
Biocatalysis: Employing enzymes could offer an environmentally friendly and highly selective route to chiral oxane building blocks.
Table 1: Modern Catalytic Strategies for Asymmetric Synthesis
| Catalytic Approach | Description | Potential Application for Oxane Scaffolds |
|---|---|---|
| Bifunctional Catalysis | Utilizes catalysts with both Brønsted acid and base functionalities to activate substrates and control stereochemistry. nih.govacs.org | Construction of chiral oxane rings from simple acyclic precursors through cascade reactions. nih.govacs.org |
| Covalent Aminocatalysis | Involves the formation of transient chiral enamines or iminium ions to induce stereoselectivity. nih.govacs.org | Asymmetric functionalization of pre-existing oxane ketones or aldehydes. |
| Photoredox Catalysis | Uses light-absorbing catalysts to generate radical intermediates, enabling unique bond formations under mild conditions. frontiersin.org | Stereoselective radical cyclizations to form complex oxane systems. frontiersin.org |
Development of Novel Reaction Methodologies for Functionalization
Beyond the synthesis of the core scaffold, the ability to selectively modify or functionalize the oxane ring is crucial for creating diverse molecular libraries for biological screening. A transformative strategy in modern synthetic chemistry is the functionalization of heterocyclic rings to expand their chemical space and enhance their pharmacological profiles. rsc.org
Future efforts in this area should target:
C-H Functionalization: Direct activation and functionalization of otherwise inert C-H bonds is a powerful tool for molecular editing. nih.gov Developing regioselective and stereoselective C-H functionalization methods for oxanes would provide rapid access to novel derivatives. This approach allows for the exploration of structure-activity relationships (SAR) and the generation of metabolites and biological probes. nih.gov
Late-Stage Functionalization: Methodologies that allow for the modification of complex oxane-containing molecules in the final steps of a synthetic sequence are highly valuable for drug discovery programs.
Click Chemistry: The application of highly efficient and orthogonal "click" reactions could facilitate the conjugation of oxane scaffolds to other molecules of interest, such as peptides, polymers, or reporter tags.
In-depth Mechanistic Enzymology and Receptor Pharmacology of Oxane Derivatives
Understanding how oxane derivatives interact with biological targets at a molecular level is fundamental to their development as therapeutic agents or research tools. The interaction between a drug molecule and its cellular target, typically a protein receptor, initiates a series of biochemical events that modulate cellular functions. openaccessjournals.com
Key areas for future investigation include:
Target Identification: Utilizing chemoproteomics and other advanced techniques to identify the specific protein targets of biologically active oxane derivatives.
Enzyme Inhibition Kinetics: For derivatives that target enzymes, detailed kinetic studies are necessary to elucidate their mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Receptor Binding and Signaling: Characterizing the binding affinity and functional activity (agonist, antagonist, or allosteric modulator) of oxane compounds at specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels. openaccessjournals.commdpi.com For instance, studies on related dioxanes have explored their potential as thromboxane (B8750289) receptor antagonists. nih.gov
Integration of Advanced Computational Techniques for Rational Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of molecules with desired properties. nih.govpatsnap.com These methods allow for the prediction of interactions between drug candidates and their biological targets, which helps to enhance efficacy and streamline the development process. patsnap.com
Future applications in the context of oxane derivatives should involve:
Molecular Docking and Virtual Screening: Using the three-dimensional structures of target proteins to screen large virtual libraries of oxane derivatives and predict their binding modes and affinities. nih.govpatsnap.com
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of oxane compounds with their biological activity, providing insights for designing more potent molecules. mdpi.com
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of oxane-protein complexes over time to gain a deeper understanding of the stability and nature of the molecular interactions. patsnap.commdpi.com
Table 2: Key Computational Methods in Rational Drug Design
| Method | Description | Application for Oxane Derivatives |
|---|---|---|
| Molecular Modeling | Represents and simulates the structures and behaviors of molecules to visualize 3D structures and analyze potential binding sites. patsnap.com | Visualizing the binding of 3-methoxy-N-methyloxan-4-amine derivatives to a target protein. |
| ***De Novo* Design** | Generates novel molecular structures from scratch that possess desired pharmacological properties. nih.gov | Creating entirely new oxane-based scaffolds tailored to a specific biological target. |
| Virtual Screening | A computational technique used to search large libraries of compounds for molecules that are likely to bind to a drug target. nih.gov | Identifying promising oxane-containing hits from vast chemical databases for further experimental testing. |
Exploration of Novel Biological Pathways and Therapeutic Hypotheses
The unique structural and electronic properties of oxane derivatives may allow them to modulate biological pathways that have not yet been fully explored for therapeutic intervention. Cancer cells, for example, exhibit distinct metabolic characteristics that create dependencies, offering potential vulnerabilities to be exploited by new therapeutic strategies. nih.gov
Unexplored avenues include:
Metabolic Pathways: Investigating the effects of oxane derivatives on cellular metabolism. Recent research has highlighted the importance of targeting metabolic pathways, such as serine metabolism, in cancer therapy. nih.govresearchgate.net
Epigenetic Regulation: Exploring whether oxane scaffolds can be designed to interact with enzymes involved in epigenetic modifications, such as histone deacetylases or methyltransferases.
Ion Transport: Given the presence of the oxygen heteroatom, which can influence ion coordination, investigating the potential for oxane derivatives to modulate the function of ion channels or transporters is a plausible research direction.
Application of Oxane Derivatives as Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The development of oxane derivatives as chemical probes could provide powerful tools for basic research.
Future work could focus on designing and synthesizing:
Fluorescent Probes: Attaching a fluorophore to the oxane scaffold to create probes for fluorescence imaging, allowing for the visualization of biological processes in living cells with high spatiotemporal resolution. magtech.com.cnnih.gov
Affinity-Based Probes: Incorporating a reactive group or a photo-crosslinker into the oxane structure to enable covalent labeling and subsequent identification of its protein targets.
Bioorthogonal Probes: Designing oxane derivatives with chemical handles that can undergo bioorthogonal reactions, allowing them to be tagged and studied in complex biological environments without interfering with native processes. escholarship.org
Conclusion
Summary of Current Academic Understanding of 3-methoxy-N-methyloxan-4-amine and its Class
The current academic understanding of this compound is limited to its basic chemical identification. It is classified as a substituted oxane, a class of heterocyclic compounds containing a six-membered ring with one oxygen atom. The presence of a methoxy (B1213986) group and a secondary amine functional group further characterizes its structure. However, beyond this fundamental classification, there is a significant gap in the scientific literature regarding its specific properties and behavior. The broader class of N-methylated and methoxylated oxanes are of interest in medicinal chemistry due to their potential for diverse biological activities, but specific research on this particular compound is not available.
Perspective on the Compound's Role in Advancing Fundamental Organic and Medicinal Chemistry Research
Given the lack of existing research, this compound represents an unexplored area within organic and medicinal chemistry. Its synthesis would provide an opportunity to explore and develop stereoselective routes to substituted oxanes, which are important scaffolds in many natural products and pharmaceuticals. A thorough investigation of its chemical properties could reveal interesting conformational preferences and reactivity patterns influenced by the interplay of the methoxy and N-methylamine substituents. From a medicinal chemistry perspective, this compound could serve as a novel building block for the synthesis of more complex molecules with potential therapeutic applications. The exploration of its biological activity could lead to the discovery of new pharmacological probes or lead compounds. However, without dedicated research initiatives, its potential contributions to advancing these fields remain purely speculative.
Q & A
Q. What are the optimal synthetic routes for 3-methoxy-N-methyloxan-4-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A two-step approach is commonly employed: (1) nucleophilic substitution to introduce the methoxy group, followed by (2) reductive amination to install the N-methyl moiety. For step 1, use a polar aprotic solvent (e.g., DMF) with NaH as a base under reflux (80–100°C), monitoring progress via TLC (hexane:EtOAc, 3:1) . For step 2, employ sodium cyanoborohydride in methanol at room temperature, adjusting pH to ~6 using acetic acid. Purify intermediates via silica gel chromatography (eluent: dichloromethane/methanol gradient) . Yield optimization (≥75%) requires strict control of stoichiometry (1:1.2 molar ratio for amine:aldehyde) and exclusion of moisture .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy protons (δ ~3.3–3.5 ppm, singlet) and methylamine protons (δ ~2.2–2.4 ppm, triplet). Use DEPT-135 to distinguish CH₂/CH₃ groups in the oxane ring .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error; expected m/z = 160.1334 (C₇H₁₄NO₂⁺) .
- HPLC : Use a C18 column (MeCN:H₂O, 70:30, 1 mL/min) to assess purity (>98%); retention time ~6.2 min .
Q. What safety protocols are critical when handling this compound and its intermediates?
- Methodological Answer : Conduct a hazard analysis per ACS guidelines, focusing on:
- Toxicity : Ames testing recommended for intermediates (potential mutagenicity observed in structurally similar anomeric amides) .
- Reactivity : Avoid strong oxidizers (e.g., TCCA) due to risk of exothermic decomposition .
- PPE : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage (-20°C under N₂) .
Advanced Research Questions
Q. How can conflicting NMR data for this compound derivatives be resolved?
- Methodological Answer : For ambiguous signals (e.g., overlapping oxane ring protons):
- Perform 2D NMR (COSY, HSQC) to correlate coupled protons and assign stereochemistry .
- Use VT-NMR (variable temperature) to decouple dynamic effects in the oxane ring (e.g., chair-flip equilibria) .
- Cross-validate with X-ray crystallography : Co-crystallize with picric acid to resolve absolute configuration .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS), identifying nucleophilic sites (e.g., amine lone pair) .
- MD Simulations : Simulate solvation effects in DMSO/water mixtures (AMBER force field) to predict hydrolysis rates .
- Docking Studies : Model interactions with biological targets (e.g., GPCRs) using AutoDock Vina; validate with SPR binding assays .
Q. How can researchers analyze discrepancies in biological activity data across studies involving this compound analogs?
- Methodological Answer :
- Meta-Analysis : Normalize data using IC₅₀/EC₅₀ values from ≥3 independent assays (e.g., kinase inhibition, MIC testing) .
- SAR Studies : Compare logP (HPLC-derived) and pKa (potentiometric titration) to correlate lipophilicity/bioavailability trends .
- Counter-Screen : Test against off-targets (e.g., CYP450 isoforms) to rule out nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
